Endo-3-azabicyclo[3.2.1]octan-8-ol
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Overview
Description
Endo-3-azabicyclo[3.2.1]octan-8-ol is a chemical compound with the CAS Number: 240401-14-3 . It has a molecular weight of 163.65 . The IUPAC name for this compound is (1R,5S)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H13NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6+,7? . This indicates the presence of a nitrogen atom and a hydroxyl group in the bicyclic structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 163.65 . It is a solid at room temperature .Scientific Research Applications
Catalytic Properties and Synthesis
Endo-3-azabicyclo[3.2.1]octan-8-ol and its homologues like 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) have been recognized for their stable structure and have been utilized in the field of catalysis. Notably, ABOOL has been reported to efficiently catalyze the oxidation of various secondary alcohols to their corresponding ketones using molecular oxygen in ambient air as the terminal oxidant, with copper cocatalysts at room temperature. These compounds can be synthesized from commercially available materials, highlighting their accessibility for research and industrial applications (Toda et al., 2023).
Safety and Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of Endo-3-azabicyclo[3.2.1]octan-8-ol, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities , suggesting potential future directions for research and application in the field of medicinal chemistry.
Mechanism of Action
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by its chemical structure. For instance, the presence of the hydroxyl group could potentially enhance its solubility in water, affecting its absorption and distribution .
The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or ions in the environment .
Properties
IUPAC Name |
(1S,5R)-3-azabicyclo[3.2.1]octan-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-5-1-2-6(7)4-8-3-5/h5-9H,1-4H2/t5-,6+,7? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZYBFOYRKOKPL-MEKDEQNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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